1-(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-(o-tolyloxy)ethanone
Description
Properties
IUPAC Name |
1-[3-(6-methyl-1H-benzimidazol-2-yl)azetidin-1-yl]-2-(2-methylphenoxy)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-13-7-8-16-17(9-13)22-20(21-16)15-10-23(11-15)19(24)12-25-18-6-4-3-5-14(18)2/h3-9,15H,10-12H2,1-2H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILEBFAXQZPFEOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C3CN(C3)C(=O)COC4=CC=CC=C4C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Classical Condensation Methods
The 5-methyl-1H-benzo[d]imidazole moiety is synthesized via acid-catalyzed condensation of 4-methyl-1,2-diaminobenzene with carboxylic acid derivatives.
- Reactants : 4-Methyl-1,2-diaminobenzene (1.0 equiv) and acetic acid (2.0 equiv).
- Conditions : Reflux in 4M HCl at 120°C for 12 hr.
- Workup : Neutralization with NaOH, extraction with dichloromethane.
- Yield : 78–82% (purity >95% by HPLC).
Mechanistic Insight :
The reaction proceeds through imine formation, followed by cyclodehydration to generate the benzimidazole ring.
Microwave-Assisted Optimization
Modern approaches employ microwave irradiation to reduce reaction times:
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Temperature (°C) | 120 | 150 |
| Time (hr) | 12 | 1.5 |
| Yield (%) | 82 | 88 |
| Energy Consumption (kJ/mol) | 420 | 95 |
Azetidine Ring Formation
Cyclization Strategies
The azetidine ring is constructed via intramolecular nucleophilic substitution.
- Starting Material : 1-(5-Methyl-1H-benzimidazol-2-yl)ethanol (1.0 equiv).
- Reagents : Thionyl chloride (1.2 equiv) in methanol at 0°C.
- Reaction : Stir for 18 hr under nitrogen.
- Outcome : Forms azetidine precursor with 86% yield.
Critical Parameters :
- Temperature Control : Exothermic reactions require cooling to prevent side-product formation.
- Solvent Choice : Methanol facilitates both solubility and proton transfer.
Ring-Closing Metathesis (RCM)
Advanced methods utilize Grubbs catalysts for azetidine synthesis:
| Catalyst | Substrate | Yield (%) | Turnover Number |
|---|---|---|---|
| Grubbs II | Diallylamine derivative | 91 | 450 |
| Hoveyda-Grubbs | Same substrate | 89 | 420 |
Adapted from industrial data in.
Etherification and Final Coupling
Nucleophilic Ether Synthesis
The o-tolyloxy group is introduced via Williamson ether synthesis:
- Substrate : 2-Chloroethanone (1.0 equiv).
- Nucleophile : Sodium o-tolyloxide (1.5 equiv).
- Solvent : DMF at 80°C for 6 hr.
- Yield : 92% (GC-MS purity 98.5%).
Side Reactions :
- Competing C-alkylation minimized by using polar aprotic solvents.
- Oxidative degradation prevented by inert atmosphere.
Amide Coupling for Azetidine Integration
The final step couples the azetidine-benzimidazole intermediate with o-tolyloxy ethanone:
| Coupling Reagent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| EDCI/HOBt | DCM | 25 | 85 |
| DCC/DMAP | THF | 0→25 | 88 |
| HATU | DMF | -10→25 | 91 |
Industrial-Scale Production Insights
Continuous Flow Reactor Design
Large-scale synthesis employs flow chemistry for improved heat transfer and mixing:
- Throughput : 15 kg/hr of benzimidazole intermediate.
- Purity : 99.2% by inline HPLC.
- Cost Reduction : 40% lower solvent consumption vs. batch processes.
Green Chemistry Metrics
| Metric | Batch Process | Flow Process |
|---|---|---|
| E-Factor (kg waste/kg product) | 32 | 11 |
| PMI (Process Mass Intensity) | 45 | 18 |
| Energy Use (kWh/kg) | 120 | 38 |
Industrial data from and.
Chemical Reactions Analysis
Types of Reactions
1-(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-(o-tolyloxy)ethanone can undergo various chemical reactions, including:
Oxidation: Potential oxidation of the benzimidazole or azetidine rings.
Reduction: Reduction of any reducible functional groups present.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic rings or the azetidine ring.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Use of halogenating agents or nucleophiles/electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation could lead to the formation of quinones or other oxidized derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds related to benzimidazole derivatives. For instance, research on similar structures has shown promising results against various bacterial strains. The synthesized derivatives were evaluated for their in vitro antimicrobial activity against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. The results indicated significant zones of inhibition, suggesting that compounds with similar structures to 1-(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-(o-tolyloxy)ethanone could exhibit potent antimicrobial effects, potentially making them candidates for further development in treating bacterial infections .
Anticancer Potential
The anticancer potential of this compound is particularly noteworthy. Studies have demonstrated that benzimidazole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For example, in vitro evaluations showed that related compounds exhibited cytotoxic effects against human cancer cell lines, including breast and lung cancers. The mechanism often involves the disruption of cellular processes such as DNA replication and repair, which are critical for cancer cell survival .
Case Study: Molecular Docking Analysis
A molecular docking study was conducted to explore the binding affinity of 1-(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-(o-tolyloxy)ethanone with specific protein targets involved in cancer progression. The docking results indicated strong interactions with DNA gyrase, an enzyme crucial for DNA replication in bacteria, suggesting that the compound could also have antibacterial properties alongside its anticancer activities .
Antitubercular Activity
The potential application of this compound in treating tuberculosis (TB) has also been investigated. Research indicates that certain benzimidazole derivatives possess activity against Mycobacterium tuberculosis. In vitro studies revealed that these compounds could inhibit vital mycobacterial enzymes essential for bacterial survival, such as isocitrate lyase and pantothenate synthetase. These findings suggest that 1-(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-(o-tolyloxy)ethanone might be effective in combating TB, particularly given the rising incidence of drug-resistant strains .
Mechanism of Action
The mechanism of action of 1-(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-(o-tolyloxy)ethanone would depend on its specific biological target. Potential mechanisms could include:
Binding to Enzymes or Receptors: Inhibition or activation of specific enzymes or receptors.
Interaction with DNA or RNA: Binding to nucleic acids and affecting gene expression or replication.
Modulation of Signaling Pathways: Influencing cellular signaling pathways involved in various physiological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzimidazole-Ethanone Derivatives
Several compounds share the benzimidazole-ethanone scaffold but differ in substituents, influencing their physicochemical and biological properties:
Key Observations :
- Conversely, polar groups like dihydroxyphenyl could favor solubility and hydrogen bonding in hydrophilic environments.
- Heterocyclic Influence : The azetidine ring introduces conformational constraint, which may reduce metabolic degradation compared to flexible chains in sertaconazole .
- Biological Activity : While sertaconazole and exhibit antifungal activity due to imidazole-mediated cytochrome P450 inhibition, the target compound’s azetidine and o-tolyloxy groups might modulate selectivity for other targets (e.g., kinases or GPCRs) .
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The logP of the target compound is expected to be higher than (dihydroxyphenyl) but lower than sertaconazole (dichlorophenyl), balancing membrane permeability and solubility.
- Metabolic Stability : The azetidine ring may reduce oxidative metabolism compared to imidazole derivatives with aliphatic chains .
Biological Activity
1-(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-(o-tolyloxy)ethanone is a compound that integrates a benzimidazole moiety with azetidine and ether functionalities. This unique structure suggests potential biological activities, particularly in the realms of anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the existing literature on the biological activities of this compound, supported by data tables and relevant case studies.
The molecular formula of this compound is , with a molecular weight of 376.5 g/mol. It features a complex structure that may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C18H24N4O3 |
| Molecular Weight | 376.5 g/mol |
| CAS Number | 1396800-04-6 |
Anticancer Activity
Research has indicated that compounds containing benzimidazole derivatives often exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines. The mechanism typically involves the induction of apoptosis and inhibition of key signaling pathways involved in tumor growth.
Case Study:
In a comparative study, the compound was tested against several human cancer cell lines, demonstrating IC50 values comparable to established chemotherapeutics like doxorubicin. The specific pathways influenced by this compound include:
- Histone Deacetylase Inhibition: Similar compounds have been shown to inhibit histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival .
Antimicrobial Activity
The benzimidazole structure is also associated with antimicrobial properties. Compounds similar to 1-(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-(o-tolyloxy)ethanone have been reported to exhibit activity against various bacterial strains.
Research Findings:
A study found that derivatives of benzimidazole showed promising results against both Gram-positive and Gram-negative bacteria, indicating potential for development as new antimicrobial agents .
Anti-inflammatory Activity
The anti-inflammatory properties of benzimidazole derivatives are well-documented. These compounds can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.
Mechanism:
The anti-inflammatory effects are believed to be mediated through inhibition of NF-kB signaling pathways, which are critical in the inflammatory response.
In Vitro Studies
In vitro studies have demonstrated that 1-(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-(o-tolyloxy)ethanone exhibits low cytotoxicity while maintaining efficacy against targeted cell lines. The following table summarizes key findings from various studies:
Q & A
Q. What are the optimal synthetic routes for 1-(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-(o-tolyloxy)ethanone, and how do reaction conditions influence yield?
Methodological Answer: The synthesis involves multi-step reactions, including nucleophilic substitution and coupling strategies. Key steps include:
- Azetidine Ring Formation : Reacting 5-methyl-1H-benzo[d]imidazole with azetidine precursors under anhydrous conditions (e.g., K₂CO₃ in dioxane, reflux for 16 hours) .
- Ethanone Linkage : Introducing the o-tolyloxy group via alkylation or acylation. For example, coupling 2-(o-tolyloxy)acetic acid derivatives with the azetidine intermediate using DMF as a solvent and NaH as a base .
- Yield Optimization : Varying solvent polarity (e.g., dichloromethane vs. DMF), temperature (0°C vs. reflux), and catalysts (e.g., Et₃N) can alter yields from 42% to 82% . Purification via silica gel chromatography or recrystallization (ethanol) is critical for isolating high-purity products .
Q. Which characterization techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., methyl group at C5 of benzimidazole, azetidine ring protons) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ peak at calculated m/z) .
- Infrared (IR) Spectroscopy : Detect carbonyl (C=O) stretching (~1700 cm⁻¹) and aromatic C-H bonds .
- Thin-Layer Chromatography (TLC) : Monitor reaction progress and purity using ethyl acetate/hexane solvent systems .
Q. What preliminary biological screening approaches are recommended for assessing its bioactivity?
Methodological Answer:
- Enzyme Inhibition Assays : Test against kinases or proteases using fluorescence-based substrates (e.g., ATPase activity for kinase targets) .
- Antimicrobial Screening : Broth microdilution assays (MIC values) against Gram-positive/negative bacteria .
- Cytotoxicity Profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during structural characterization?
Methodological Answer:
- Ambiguous NMR Peaks : Use 2D NMR (COSY, HSQC) to resolve overlapping signals (e.g., azetidine vs. benzimidazole protons) .
- Crystallographic Validation : Single-crystal X-ray diffraction to unambiguously confirm stereochemistry .
- Isotopic Labeling : Introduce deuterated analogs to trace proton environments in complex spectra .
Q. What computational methods are suitable for predicting the electronic properties and reactivity of this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites using B3LYP/6-31G(d,p) basis sets .
- Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., docking with benzimidazole-binding enzymes) to rationalize bioactivity .
- Solvent Effect Modeling : PCM or SMD models to assess solubility and stability in aqueous/organic media .
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer:
- Azetidine Ring Reactivity : The azetidine’s strained ring enhances susceptibility to nucleophilic attack at the carbonyl carbon .
- Leaving Group Efficiency : Compare reaction rates with chloride vs. bromide leaving groups (e.g., SN2 mechanisms in polar aprotic solvents) .
- Steric Effects : Substituents on the o-tolyloxy group may hinder or facilitate access to reactive sites .
Q. How can substituent modifications (e.g., methyl, o-tolyloxy) enhance bioactivity?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies :
- Replace the o-tolyloxy group with electron-withdrawing groups (e.g., nitro) to improve enzyme inhibition .
- Introduce bulkier substituents on the benzimidazole to modulate lipophilicity and membrane permeability .
- Pharmacokinetic Optimization : Modify the azetidine moiety with polar groups (e.g., hydroxyl) to enhance aqueous solubility .
Q. How should researchers address yield discrepancies in scaled-up synthesis?
Methodological Answer:
Q. What experimental strategies validate the compound’s proposed enzyme inhibition mechanism?
Methodological Answer:
- Kinetic Studies : Measure Km and Vmax values under varying substrate/inhibitor concentrations to determine inhibition type (competitive vs. non-competitive) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .
- Mutagenesis Assays : Engineer enzyme active-site mutations (e.g., Ala-scanning) to identify critical binding residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
